N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC15126898
Molecular Formula: C17H16FN5O
Molecular Weight: 325.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN5O |
|---|---|
| Molecular Weight | 325.34 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-5-(4-methylanilino)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H16FN5O/c1-11-2-8-14(9-3-11)20-16-15(21-23-22-16)17(24)19-10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
| Standard InChI Key | FHHAEBMNZLEXLU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F |
Introduction
N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a triazole ring, which is a five-membered heterocycle consisting of three nitrogen atoms and two carbon atoms, providing unique chemical properties that facilitate various interactions in biological systems.
Synthesis and Preparation
The synthesis of triazole derivatives typically involves click chemistry reactions, such as the Huisgen cycloaddition, which is highly efficient for forming the triazole ring. The specific synthesis route for N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would likely involve several key steps:
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Formation of the Triazole Core: This involves the reaction of an alkyne with an azide in the presence of a catalyst, often copper(I) or ruthenium(II) complexes.
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Introduction of Functional Groups: The 4-fluorobenzyl and 4-methylphenylamino groups would be introduced through subsequent reactions, potentially involving nucleophilic substitution or amidation reactions.
Biological Activities and Applications
Triazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would depend on its structural features and the substituents attached to the triazole ring.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of enzymes or interaction with microbial membranes | Pharmaceuticals, Agrochemicals |
| Anticancer | Inhibition of cancer-related enzymes or pathways | Oncology Research |
| Antifungal | Disruption of fungal cell membranes or interference with fungal enzymes | Antifungal Treatments |
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